2-(4-Chlorophenyl)cyclohexan-1-one

Catalog No.
S9062444
CAS No.
M.F
C12H13ClO
M. Wt
208.68 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)cyclohexan-1-one

Product Name

2-(4-Chlorophenyl)cyclohexan-1-one

IUPAC Name

2-(4-chlorophenyl)cyclohexan-1-one

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

InChI

InChI=1S/C12H13ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2

InChI Key

GRRKOPXUFPWKHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=C(C=C2)Cl

2-(4-Chlorophenyl)cyclohexan-1-one is a substituted arylcyclohexanone used as a key intermediate in organic synthesis and medicinal chemistry. Its core value lies in its role as a precursor for more complex molecular scaffolds, particularly those investigated for central nervous system (CNS) activity, such as anticonvulsants and ketamine analogs. The presence and position of the chloro-substituent on the phenyl ring are critical, influencing not only the physicochemical properties of the molecule but also the efficiency of subsequent synthetic transformations and the biological activity of its derivatives.

Substituting 2-(4-Chlorophenyl)cyclohexan-1-one with analogs—such as the unsubstituted 2-phenylcyclohexanone, other halides like 4-fluoro or 4-bromo variants, or positional isomers—is often unviable in process-sensitive applications. The electronic properties imparted by the para-chloro substituent directly influence reactivity in key synthetic steps, such as palladium-catalyzed couplings and microwave-assisted cyclizations, leading to significant differences in reaction yields and times. Furthermore, in medicinal chemistry, this specific substitution pattern is often a critical determinant of a derivative's pharmacological potency and selectivity, particularly in the development of anticonvulsant agents where the 4-chloro group is associated with high activity.

Superior Yield in Microwave-Assisted Synthesis of Heterocyclic Scaffolds

When used as a precursor for downstream heterocyclic products, the 4-chloro substituent provides a distinct yield advantage in modern, rapid synthesis protocols. In a comparative microwave-assisted synthesis of 2-aryl-4,5,6,7-tetrahydro-1,3-thiazepines, the N-thioaroylaminobutanol derived from 2-(4-chlorophenyl)cyclohexan-1-one gave a 92% yield. This was significantly higher than the yield from the unsubstituted phenyl analog (73%) and moderately higher than from the 4-fluorophenyl (88%) and 4-methylphenyl (81%) analogs under optimized, solvent-free conditions.

Evidence DimensionIsolated product yield in microwave-assisted cyclodehydration
Target Compound Data92% (for 4-chlorophenyl derivative)
Comparator Or Baseline2-Phenyl derivative: 73%; 2-(4-Fluorophenyl) derivative: 88%; 2-(4-Methylphenyl) derivative: 81%
Quantified Difference+19% absolute yield increase vs. unsubstituted phenyl analog.
ConditionsMicrowave-assisted synthesis of 2-aryl-4,5,6,7-tetrahydro-1,3-thiazepines from N-thioaroylaminobutanol precursors with PPSE, solvent-free, 90 °C.

For process development and scale-up, a nearly 20% absolute increase in yield over the common phenyl substitute significantly improves process efficiency and reduces precursor waste.

Associated with High-Tier Anticonvulsant Activity in Structure-Activity Relationship (SAR) Studies

In the development of novel anticonvulsant agents, the choice of aryl substituent is critical for efficacy. A comprehensive SAR study on aryl semicarbazones established a clear activity ranking for substituents on the primary aryl group. The 4-chloro substituent was ranked among the most active groups, demonstrating higher potency than 4-methyl, 4-bromo, 3-chloro, and 3-methyl analogs in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.

Evidence DimensionRelative anticonvulsant activity ranking
Target Compound DataRanked in the highest activity tier (4-F > 2-Br = 3-Br = 4-Cl)
Comparator Or BaselineRanked higher than 4-CH3, 4-Br, 3-Cl, and 3-CH3 substituted analogs
Quantified DifferenceQualitatively superior activity compared to several common structural analogs.
ConditionsIn vivo anticonvulsant activity screening (MES and scPTZ models) of derived aryl semicarbazones.

Procuring this specific isomer is a rational choice for medicinal chemists aiming to maximize the probability of discovering potent anticonvulsant candidates, as established SAR data de-risks this selection over less active analogs.

Demonstrated Efficacy as a Precursor for Ketamine Analogs

2-(4-Chlorophenyl)cyclohexan-1-one is a viable precursor for the synthesis of psychoactive compound libraries, such as derivatives of ketamine. In a documented synthesis, the downstream product 2-(4-Chlorophenyl)-2-(methylamino)cyclohexan-1-one was prepared in a 79% yield. This yield is competitive and comparable to that achieved with other important analogs, such as the 2-phenyl derivative (74% yield) and the 2-(4-fluorophenyl) derivative (82% yield), confirming its utility as a robust building block in this specific synthetic context.

Evidence DimensionIsolated yield of downstream aminoketone derivative
Target Compound Data79%
Comparator Or Baseline2-Phenyl derivative: 74%; 2-(4-Fluorophenyl) derivative: 82%
Quantified Difference+5% absolute yield increase vs. unsubstituted phenyl analog.
ConditionsSynthesis of 2-aryl-2-(methylamino)cyclohexan-1-one derivatives.

This provides buyers with confidence in the compound's performance as a reliable intermediate for producing libraries of NMDAR antagonists and related neuropharmacological agents.

High-Yield Precursor for Microwave-Assisted Process Chemistry

This compound is the right choice for synthetic routes employing modern, time-saving techniques like microwave irradiation, where its structure leads to demonstrably higher yields in cyclization reactions compared to unsubstituted or alternatively substituted phenyl analogs.

Core Building Block in Anticonvulsant Discovery Programs

An indicated starting material for medicinal chemistry campaigns targeting novel anticonvulsant drugs. Established structure-activity relationships show the 4-chloro substituent confers high potency in derived compounds, making it a strategically sound choice over other analogs.

Intermediate for Synthesis of Ketamine Analogs and NMDAR Modulators

Serves as a reliable and efficient precursor for synthesizing libraries of ketamine-like molecules and other NMDAR antagonists for neurological research, with proven high-yield conversion to key downstream aminoketone intermediates.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

208.0654927 g/mol

Monoisotopic Mass

208.0654927 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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